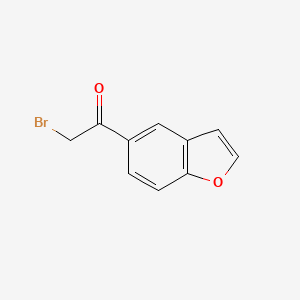

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone

Descripción

Significance of the Benzofuran (B130515) Heterocycle in Chemical Sciences

Benzofuran, a heterocyclic compound featuring a furan (B31954) ring fused to a benzene (B151609) ring, is a privileged scaffold in the chemical sciences. numberanalytics.com Its structural motif is prevalent in a vast array of natural products and synthetic compounds that exhibit significant biological activities. numberanalytics.comnih.govbohrium.com The inherent properties of the benzofuran ring system make it a cornerstone in the development of therapeutic agents. uq.edu.auscispace.com

The medicinal relevance of benzofuran derivatives is extensive, with compounds demonstrating a wide spectrum of pharmacological effects. These include antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant properties. bohrium.comnih.gov Furthermore, molecules containing the benzofuran core have been shown to function as enzyme inhibitors, enzyme activators, and receptor antagonists, highlighting their diverse applications in drug discovery. bohrium.com The presence of this scaffold in numerous clinically approved drugs is a testament to its importance and reliability in medicinal chemistry. nih.govuq.edu.au

Table 1: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Active against various bacteria and fungi. bohrium.com |

| Anticancer | Some derivatives inhibit tubulin polymerization, a key process in cell division. scispace.com |

| Enzyme Inhibition | Capable of inhibiting enzymes such as tyrosinase and aromatase. bohrium.com |

| Antioxidant | The scaffold is a core component of compounds studied for their antioxidant potential. scispace.com |

| Antiviral | Certain benzofuran compounds have shown activity against viruses like hepatitis C. |

Role of α-Bromoketones as Versatile Synthetic Intermediates

An α-bromoketone is a type of organic compound characterized by a bromine atom attached to the carbon atom immediately adjacent (the α-carbon) to a carbonyl group. fiveable.me The presence of the electron-withdrawing bromine atom significantly influences the molecule's reactivity, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. fiveable.me

This inherent reactivity makes α-bromoketones exceptionally valuable intermediates in organic synthesis. They are pivotal in forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. fiveable.me Moreover, α-bromoketones can readily undergo elimination reactions, typically facilitated by a non-nucleophilic base, to yield α,β-unsaturated ketones. libretexts.org These unsaturated systems are themselves important precursors for a variety of other molecular frameworks. The synthesis of α-bromoketones is often achieved through the direct bromination of a ketone, for which several methods exist, including the use of N-bromosuccinimide (NBS) or hydrobromic acid with an oxidizing agent. organic-chemistry.orgrsc.orgmdpi.com

Table 2: Key Reactions of α-Bromoketones

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols, carbanions) | Substituted Ketone | Introduces a wide range of functional groups at the α-position. fiveable.me |

| Elimination (Dehydrobromination) | Sterically Hindered Base (e.g., Pyridine) | α,β-Unsaturated Ketone | Forms a conjugated system, a key functional group in synthesis. libretexts.org |

| Favorskii Rearrangement | Base (e.g., Hydroxide (B78521), Alkoxide) | Carboxylic Acid Derivative (Ester, Amide) | A classic rearrangement reaction for ring contraction or synthesis of branched-chain acids. |

Strategic Importance of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone in Targeted Synthesis

The strategic value of this compound lies in its dual chemical nature. It synergistically combines the biologically significant benzofuran nucleus with the synthetically versatile α-bromoketone functional group. This structure serves as an ideal starting point or intermediate for the synthesis of novel, complex benzofuran derivatives.

The reactive bromoacetyl group attached to the benzofuran ring at the 5-position allows for precise chemical modifications. The electrophilic α-carbon is a prime target for a multitude of nucleophiles, enabling the facile introduction of diverse side chains and the construction of new heterocyclic rings fused to or substituted on the benzofuran scaffold. For instance, similar brominated benzofuran precursors are used to synthesize benzofuran-thiazole hybrids, which have been investigated for their anticancer properties. researchgate.net This highlights the potential of this compound as a key building block in the development of new therapeutic agents. By leveraging the established biological relevance of the benzofuran core and the reliable reactivity of the α-bromoketone handle, chemists can efficiently generate libraries of new compounds for biological screening and materials science applications.

Table 3: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 844891-02-7 | C₁₀H₇BrO₂ | 239.07 g/mol |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 g/mol |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-benzofuran-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXJQVYCIGDILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383567 | |

| Record name | 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-02-7 | |

| Record name | 1-(5-Benzofuranyl)-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromoacetyl)benzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 1 1 Benzofuran 5 Yl 2 Bromo 1 Ethanone

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The α-carbon of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is highly activated towards nucleophilic substitution. The adjacent electron-withdrawing carbonyl group significantly enhances the electrophilicity of this carbon and polarizes the carbon-bromine bond, making the bromine a good leaving group. nih.gov This increased reactivity allows for facile displacement of the bromide ion by a wide range of nucleophiles, a cornerstone of its utility in synthesizing more complex molecules. pressbooks.publibretexts.org

This process, known as nucleophilic substitution, is one of the most common and versatile reaction types in organic chemistry. pressbooks.pub The reaction of alkyl or benzyl (B1604629) halides with an ethanolic solution of ammonia, for instance, leads to the substitution of the halogen with an amino (–NH2) group in a process called ammonolysis. ncert.nic.in Similarly, various other nucleophiles can be employed to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds at the α-position.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | α-Amino ketone |

| Thiol | Thiourea (B124793), Sodium Thiolate | α-Thio ketone |

| Azide | Sodium Azide | α-Azido ketone |

| Hydroxide (B78521) | Sodium Hydroxide | α-Hydroxy ketone |

These reactions are fundamental in the construction of heterocyclic systems, such as thiazoles (from reaction with thioamides) and pyrroles. wikipedia.org

Functional Group Transformations of the Carbonyl Moiety

The carbonyl group of this compound serves as a handle for numerous functional group interconversions, primarily through reactions with nucleophiles at the carbonyl carbon or through reduction.

Ketones readily react with hydroxylamine (B1172632) to form oximes. scribd.com This transformation is typically achieved by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate or pyridine, in a polar solvent like ethanol. nih.govarpgweb.com For this compound, this reaction would yield the corresponding this compound oxime. Oxime derivatives are valuable in their own right, exhibiting a range of biological activities and serving as precursors for other functional groups. rsc.org

A representative procedure, adapted from the synthesis of a structurally similar compound, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, involves refluxing the ketone with hydroxylamine hydrochloride and anhydrous potassium carbonate in an ethanol-water mixture for several hours. nih.govresearchgate.net

Table 2: Synthesis of this compound Oxime

| Reactant | Reagents | Conditions | Product |

|---|

The carbonyl group can be reduced to a secondary alcohol, yielding a halohydrin, which is a valuable synthetic intermediate. nih.gov The asymmetric reduction of α-halo ketones is a particularly useful process for preparing a wide range of biologically relevant compounds. nih.gov Common laboratory reducing agents like sodium borohydride (B1222165) are effective for this transformation. The reaction of this compound with sodium borohydride would produce 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanol.

Alternatively, reductive dehalogenation can occur, where the halogen atom is removed to form an enolate intermediate. wikipedia.org Depending on the reducing agent and reaction conditions, this can lead to the formation of the parent ketone, 1-(1-benzofuran-5-yl)ethanone. wikipedia.org For example, aromatic α-bromo ketones can be reduced to their parent ketones in high yields using metallic bismuth. tandfonline.com

Table 3: Potential Reduction Products

| Reagent | Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanol | Carbonyl Reduction |

Reactions Involving the Benzofuran (B130515) Heterocyclic System

The benzofuran ring system is aromatic and can undergo reactions typical of such structures, including electrophilic substitution and metal-catalyzed cross-coupling.

Electrophilic aromatic substitution on benzofuran preferentially occurs on the electron-rich five-membered furan (B31954) ring, typically at the C2 or C3 position. echemi.comstackexchange.comrsc.org The outcome can be influenced by the specific electrophile and reaction conditions. echemi.comstackexchange.com The existing bromoacetyl substituent at the C5 position of the benzene (B151609) ring is an electron-withdrawing group, which deactivates the benzene portion of the heterocycle towards electrophilic attack. Therefore, incoming electrophiles are more likely to react at the furan ring. Should substitution occur on the benzene ring, the deactivating acyl group would direct incoming electrophiles to the C4 or C6 positions (meta to the acyl group), while the activating ether oxygen would direct them to the C4 and C7 positions (ortho and para to the oxygen). The interplay of these directing effects determines the final substitution pattern.

While the bromine atom in this compound is on the side chain, the benzofuran core itself can be functionalized with a halogen to participate in cross-coupling reactions. The Heck reaction, a palladium-catalyzed process, is a powerful method for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene. masterorganicchemistry.com

In a hypothetical scenario involving a related compound, such as 5-bromobenzofuran, the Heck reaction could be employed to introduce an alkenyl substituent at the C5 position. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base, and an alkene. This methodology is widely used to synthesize complex benzofuran derivatives. nih.govresearchgate.net

Table 4: Generalized Heck Olefination Reaction

| Aryl Halide Example | Alkene | Catalyst | Product |

|---|

Role as a Precursor for Diverse Chemical Scaffolds

The chemical architecture of this compound, characterized by the presence of a reactive α-bromo ketone functional group appended to a stable benzofuran core, designates it as a versatile intermediate in synthetic organic chemistry. This reactivity allows for its elaboration into a wide array of more complex molecular structures, including polycyclic systems and functional polymers.

Construction of Polycyclic and Fused Benzofuran Systems

The α-bromo ketone moiety is a potent electrophilic site, making this compound an ideal substrate for cyclocondensation reactions to form fused heterocyclic systems. In these reactions, the compound can react with various binucleophilic reagents to build new rings onto the existing benzofuran framework, thereby generating complex polycyclic structures. The general principle involves an initial nucleophilic substitution of the bromine atom, followed by a cyclization step involving the ketone carbonyl group.

This strategy is a cornerstone for the synthesis of biologically relevant scaffolds. For instance, the well-established Hantzsch thiazole (B1198619) synthesis, which typically involves the reaction of an α-haloketone with a thioamide, can be adapted. By reacting this compound with thiourea, one could construct a benzofuran-fused aminothiazole system. Similarly, reactions with other nucleophiles can lead to different fused heterocycles, expanding the chemical space accessible from this precursor.

Table 1: Potential Fused Benzofuran Systems via Cyclocondensation

| Reactant | Resulting Fused System | Reaction Type Analogy |

|---|---|---|

| Thiourea | 2-Amino-4-(1-benzofuran-5-yl)thiazole | Hantzsch Thiazole Synthesis |

| Thioacetamide | 2-Methyl-4-(1-benzofuran-5-yl)thiazole | Hantzsch Thiazole Synthesis |

| 2-Aminothiophenol (B119425) | 2-(1-Benzofuran-5-carbonyl)benzo[b]thiophene | - |

Utilization in Polymer Synthesis (e.g., as Monomer Precursors for Methacrylates)

Beyond the synthesis of discrete small molecules, this compound serves as a valuable starting material for the creation of novel functional monomers, which can then be polymerized. The incorporation of the rigid, aromatic benzofuran moiety into a polymer backbone can impart unique thermal, optical, and electronic properties to the resulting material. tandfonline.com

A viable synthetic route to a methacrylate (B99206) monomer involves a two-step transformation of the α-bromo ketone. First, the carbonyl group is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction yields the intermediate, 1-(1-Benzofuran-5-yl)-2-bromo-ethanol. Subsequently, this alcohol can be esterified with methacrylic acid or its more reactive derivative, methacryloyl chloride, in the presence of a base to afford the target monomer, 2-(1-(1-benzofuran-5-yl)-2-bromoethoxy)-2-oxo-prop-1-ene.

This monomer, containing a polymerizable vinyl group, can undergo free-radical polymerization using standard initiators such as azobisisobutyronitrile (AIBN). nih.gov The resulting polymer would feature pendant benzofuran groups, which could enhance properties such as the refractive index and thermal stability compared to conventional methacrylates like poly(methyl methacrylate). tandfonline.com

Table 2: Proposed Synthesis of a Benzofuran-Containing Methacrylate Monomer

| Step | Reactants | Product |

|---|---|---|

| 1. Reduction | This compound, Sodium borohydride | 1-(1-Benzofuran-5-yl)-2-bromo-ethanol |

| 2. Esterification | 1-(1-Benzofuran-5-yl)-2-bromo-ethanol, Methacryloyl chloride, Triethylamine | 2-(1-(1-benzofuran-5-yl)-2-bromoethoxy)-2-oxo-prop-1-ene |

Mechanistic and Kinetic Investigations of Reactions Involving 1 1 Benzofuran 5 Yl 2 Bromo 1 Ethanone

Elucidation of Bromination Reaction Mechanisms

The formation of 1-(1-benzofuran-5-yl)-2-bromo-1-ethanone from its precursor, 1-(1-benzofuran-5-yl)-1-ethanone, is an α-halogenation reaction. The mechanism of this transformation is highly dependent on the reaction conditions, primarily whether it is conducted in an acidic or basic medium. nih.gov Both pathways proceed through the formation of an enol or enolate intermediate, which is the key reactive species.

Under acidic conditions, the reaction is catalyzed by H⁺. The first step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons. A weak base (such as the solvent or the conjugate base of the acid catalyst) then removes an α-proton to form a neutral enol intermediate. This enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). The bromine molecule becomes polarized as it approaches the enol. youtube.com This nucleophilic attack leads to the formation of a protonated α-bromo ketone, which is then deprotonated to yield the final product and regenerates the acid catalyst.

In contrast, the base-catalyzed mechanism involves the direct deprotonation of the α-carbon by a strong base to form an enolate anion. This enolate is a potent nucleophile that readily attacks molecular bromine. This step results in the formation of the α-bromo ketone product. Unlike the acid-catalyzed reaction, the base is consumed in this process. It is often challenging to stop the reaction at monosubstitution under basic conditions because the remaining α-protons on the brominated product can become more acidic, leading to further halogenation.

Recent methodologies have also explored direct bromination using bromine (Br₂) without a catalyst or promoter, which can improve yields and avoid harsh acidic conditions. nih.gov

Table 1: Comparison of Bromination Mechanisms for Aryl Ketones

| Feature | Acid-Catalyzed Mechanism | Base-Promoted Mechanism |

|---|---|---|

| Catalyst/Promoter | Strong acid (e.g., Acetic Acid) | Base (e.g., KOH, K₂CO₃) nih.gov |

| Key Intermediate | Enol | Enolate |

| Rate-Determining Step | Enol formation | Enolate formation |

| Control of Substitution | Generally easier to control monosubstitution | Prone to polybromination |

| Reaction Rate Dependence | Rate is independent of bromine concentration | Rate depends on bromine concentration |

Detailed Analysis of Benzofuran (B130515) Ring Formation Pathways

The benzofuran core of this compound is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds. numberanalytics.comscienceopen.com Its synthesis has been the subject of extensive research, leading to a variety of formation pathways. nih.govresearchgate.net

One of the classical and most versatile methods for constructing the benzofuran ring is the reaction of phenols with α-haloketones, followed by intramolecular cyclization. nih.gov This approach, often referred to as O-alkylation followed by cyclodehydration, allows for the synthesis of 2- or 3-substituted benzofurans. nih.gov For instance, a substituted phenol (B47542) can be alkylated with an α-haloketone, and the resulting intermediate can undergo intramolecular cyclization, often promoted by an acid or base, to form the furan (B31954) ring fused to the benzene (B151609) core. nih.gov

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for benzofuran synthesis. organic-chemistry.org A common strategy involves the Sonogashira coupling of iodophenols with terminal alkynes, catalyzed by both palladium and copper complexes. nih.gov The resulting 2-alkynylphenol intermediate undergoes intramolecular cyclization to yield the benzofuran derivative. nih.gov

Other notable synthetic strategies include:

Perkin Synthesis: The first synthesis of benzofuran was achieved by Perkin starting from coumarin.

McMurry Reaction Approach: This method involves the intramolecular reductive deoxygenation of ketoesters derived from o-hydroxyacetophenone using low-valent titanium to afford benzofurans.

Catalyst-Free Synthesis: Some modern approaches achieve benzofuran synthesis without a metal catalyst, for example, through reactions of hydroxyl-substituted aryl alkynes with sulfur ylides, followed by cyclization. nih.gov

The specific substitution pattern on the benzofuran ring is determined by the choice of starting materials and the reaction pathway. oregonstate.edu

Factors Influencing Regioselectivity and Stereoselectivity in Reaction Processes

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of reactions involving this compound, regioselectivity is a critical consideration in both its synthesis and its subsequent reactions.

During the synthesis of the benzofuran ring, regioselectivity determines the final substitution pattern. oregonstate.edu For example, in syntheses starting from substituted phenols, the cyclization can occur at one of two ortho positions relative to the hydroxyl group. The outcome is often governed by steric and electronic factors. Sterically less-hindered positions are generally favored. oregonstate.edu

In the bromination of the precursor ketone, 1-(1-benzofuran-5-yl)-1-ethanone, to form the title compound, the reaction is highly regioselective for the α-carbon of the ethanone (B97240) group. This is because the protons on this carbon are activated by the adjacent electron-withdrawing carbonyl group, making them the most acidic and readily removed to form the enol or enolate intermediate. Bromination on the aromatic benzofuran ring is a competing electrophilic substitution reaction but typically requires different conditions (e.g., a Lewis acid catalyst) and is less favored under the conditions used for α-bromination. semanticscholar.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The α-carbon of this compound is a prochiral center. While the bromination reaction itself creates a racemic mixture (equal amounts of both enantiomers) because the planar enol/enolate intermediate can be attacked from either face with equal probability, subsequent reactions involving this compound can be stereoselective. For example, the nucleophilic substitution of the bromide by a chiral nucleophile or in the presence of a chiral catalyst can lead to the preferential formation of one enantiomer of the product. Similarly, reductions of the carbonyl group can be influenced by the adjacent stereocenter, potentially leading to diastereoselective outcomes.

Table 3: Factors Influencing Selectivity

| Selectivity Type | Influencing Factors in Benzofuran Synthesis | Influencing Factors in α-Bromination |

|---|

| Regioselectivity | - Position of activating groups (e.g., -OH) on the phenol. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 1 Benzofuran 5 Yl 2 Bromo 1 Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. While specific spectral data for 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is not detailed in the reviewed literature, analysis of closely related bromo- and alkoxy-substituted 1-(1-benzofuran-2-yl)ethanone derivatives provides a clear blueprint of the expected chemical shifts and coupling patterns. mdpi.com

In the ¹H NMR spectrum, the protons of the benzofuran (B130515) ring system typically appear in the aromatic region (δ 6.5-8.0 ppm). The specific positions of the furan (B31954) and benzene (B151609) ring protons are influenced by the substitution pattern. The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group are characteristically found further downfield, generally in the range of δ 4.5-5.2 ppm, due to the deshielding effects of both the carbonyl and the bromine atom. The acetyl methyl protons (-COCH₃) in parent ketone structures typically resonate as a sharp singlet around δ 2.6 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift, often appearing around δ 190 ppm. Carbons of the benzofuran aromatic system resonate between δ 100-160 ppm. The methylene carbon attached to the bromine (-CH₂Br) is expected in the δ 20-30 ppm region. mdpi.com

Detailed NMR data for representative derivatives are presented below, illustrating the typical chemical shifts for this class of compounds. mdpi.com

| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |

|---|---|---|

| 1-[3-(Bromomethyl)-5-Methoxy-1-Benzofuran-2-yl]Ethanone | 2.62 (s, 3H, -COCH₃), 3.89 (s, 3H, -OCH₃), 5.03 (s, 2H, -CH₂Br), 7.14-7.44 (m, 3H, Ar-H) | 21.16 (-CH₂Br), 27.62 (-COCH₃), 55.90 (-OCH₃), 102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.59 (Aromatic C), 191.27 (C=O) |

| 1-[5-Bromo-3-(Bromomethyl)-4,6-Dimethoxy-1-Benzofuran-2-yl]Ethanone | 2.64 (s, 3H, -COCH₃), 4.00 (s, 3H, -OCH₃), 4.01 (s, 3H, -OCH₃), 5.08 (s, 2H, -CH₂Br), 6.43 (s, 1H, Ar-H) | 22.59 (-CH₂Br), 27.65 (-COCH₃), 56.06, 57.19 (-OCH₃), 84.79, 92.35, 111.64, 125.39, 146.98, 153.00, 155.67, 157.94 (Aromatic C), 190.12 (C=O) |

| 1-[3-(Bromomethyl)-4-Ethoxy-1-Benzofuran-2-yl]Ethanone | 1.55 (t, 3H, -CH₃), 2.62 (s, 3H, -COCH₃), 4.21 (q, 2H, -OCH₂-), 5.17 (s, 2H, -CH₂Br), 6.66-7.38 (m, 3H, Ar-H) | 14.69, 22.59, 27.78, 64.22, 104.72, 104.81, 116.84, 124.75, 129.64, 146.90, 155.21, 155.61, 190.93 (C=O) |

Mass Spectrometry Techniques (ESI-MS, HRMS) and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For instance, the calculated m/z value for the sodium adduct of 1-[3-(Bromomethyl)-5-Methoxy-1-Benzofuran-2-yl]Ethanone (C₁₂H₁₁BrO₃) is 306.9770 [M+Na]⁺, with experimental values found to be in close agreement. researchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is used to study the gas-phase fragmentation reactions of protonated molecules. Studies on related 2-aroylbenzofuran derivatives show common fragmentation pathways that are likely applicable to the title compound. mdpi.com Following protonation, a primary fragmentation route involves the cleavage of the bond between the carbonyl carbon and the benzofuran ring, leading to the formation of a stable acylium ion. Another competitive pathway can involve hydrogen rearrangements. Subsequent fragmentation can include the loss of small neutral molecules like carbon monoxide (CO). For halogenated derivatives, the elimination of a bromine radical (•Br) is a diagnostic fragmentation pathway. mdpi.com

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the benzofuran ring system would appear in the 1450-1610 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. Furthermore, C-O stretching vibrations associated with the furan ether linkage are expected in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzofuran Ring |

| C=O Stretch (Ketone) | 1680 - 1700 | Acetyl Group |

| C=C Stretch (Aromatic) | 1450 - 1610 | Benzofuran Ring |

| C-O Stretch (Ether) | 1000 - 1300 | Furan Ring |

| C-Br Stretch | 500 - 600 | Bromoacetyl Group |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive, high-resolution information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not available, the structure of its isomer, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053), has been determined, offering critical insights into the molecular geometry and packing of this structural motif. researchgate.netresearchgate.net

Molecular Conformation, Planarity, and Geometrical Parameters

The crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone reveals that the molecule is nearly planar. researchgate.net The benzofuran ring system itself is inherently planar, and the attached acetyl group lies close to this plane. The root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms in this isomer is a mere 0.057 Å, confirming its approximate planarity. researchgate.net Bond lengths and angles are within the normal ranges for this type of structure. The planarity of the molecule facilitates efficient crystal packing and influences the nature of intermolecular interactions.

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Length | Br1—C4 | 1.9020 (13) | Bond Angle | C1-O1-C8 | 105.79 (9) |

| Bond Length | O2—C9 | 1.2245 (17) | Bond Angle | O2-C9-C2 | 120.93 (11) |

| Bond Length | C2—C9 | 1.4646 (18) | Bond Angle | O2-C9-C10 | 120.35 (12) |

| Bond Length | O1—C1 | 1.3669 (16) | Bond Angle | C2-C9-C10 | 118.72 (12) |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

The arrangement of molecules in the crystal lattice is directed by a network of intermolecular forces. In the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone, the packing is primarily stabilized by weak C—H···O hydrogen bonds. researchgate.net These interactions link the molecules into chains that propagate through the crystal.

Computational Chemistry and Theoretical Studies on 1 1 Benzofuran 5 Yl 2 Bromo 1 Ethanone

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying electronic structures and reaction mechanisms. For 1-(1-benzofuran-5-yl)-2-bromo-1-ethanone, DFT calculations are instrumental in elucidating potential reaction pathways.

Researchers can model reactions such as nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group). By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. These calculations can help determine the activation energy, which is crucial for predicting reaction rates. For instance, in a substitution reaction with a nucleophile, DFT can model the approach of the nucleophile, the breaking of the carbon-bromine bond, and the formation of a new bond.

Furthermore, DFT can be employed to study the compound's synthesis. For example, the bromination of 1-(1-benzofuran-5-yl)-1-ethanone to form the target molecule can be computationally modeled. Different brominating agents and reaction conditions can be simulated to predict the most efficient synthetic route. The mechanism of such reactions, whether proceeding through an enol or enolate intermediate, can be investigated by mapping the potential energy surface. In studies of similar heterocyclic systems, DFT has been successfully used to predict reaction outcomes and explain observed regioselectivity.

A hypothetical reaction coordinate diagram, derived from DFT calculations, for a nucleophilic substitution reaction might look like this:

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +15 |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of this compound dictates its reactivity and physical properties. Molecular Orbital (MO) theory, often in conjunction with DFT, provides a framework for understanding this structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzofuran (B130515) ring system, while the LUMO is expected to be centered on the α-bromo ketone moiety, particularly the C-Br antibonding orbital. This distribution makes the α-carbon susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide a more intuitive picture of bonding and charge distribution. researchgate.net NBO analysis can quantify the charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon and the α-carbon are expected to have significant positive partial charges, making them electrophilic. The oxygen and bromine atoms, being highly electronegative, will carry negative partial charges.

Table 2: Predicted Atomic Charges from NBO Analysis

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| Carbonyl Carbon | +0.5 to +0.7 |

| α-Carbon | +0.1 to +0.3 |

| Carbonyl Oxygen | -0.5 to -0.7 |

Note: These are typical ranges and the exact values would depend on the level of theory and basis set used in the calculation.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting various spectroscopic data, which is invaluable for compound characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, the most prominent predicted peak would be the carbonyl (C=O) stretch, typically appearing around 1680-1700 cm⁻¹. The calculations can also help assign other peaks in the fingerprint region, corresponding to C-C and C-O stretching and bending modes of the benzofuran ring, as well as the C-Br stretch. Comparing the computed spectrum with an experimental one can confirm the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations can predict the entire NMR spectrum, aiding in the assignment of peaks in the experimental spectrum. For this molecule, the protons on the benzofuran ring would have distinct chemical shifts based on their electronic environment. The protons of the -CH₂Br group would appear as a singlet, with a chemical shift influenced by the adjacent carbonyl and bromine groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The predicted λ(max) values can provide insights into the electronic structure and conjugation within the molecule. The benzofuran chromophore is expected to give rise to characteristic absorption bands in the UV region.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | Carbonyl Stretch | ~1690 cm⁻¹ |

| ¹H NMR | -CH₂Br Protons | 4.5-5.0 ppm |

| ¹³C NMR | Carbonyl Carbon | 185-195 ppm |

Note: These are approximate values and can vary based on the computational method and solvent effects.

Conformational Analysis and Energetic Landscapes of the Compound

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Computational methods can be used to explore the conformational space of this compound and map its energetic landscape.

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the benzofuran ring and the carbonyl group, as well as the bond between the carbonyl carbon and the α-carbon. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis can identify the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states).

For this compound, the most stable conformation is likely to be one where the steric hindrance between the benzofuran ring and the bromine atom is minimized. The planarity of the benzofuran ring system is a key structural feature. nih.gov The relative orientation of the carbonyl group with respect to the ring will significantly impact the molecule's dipole moment and intermolecular interactions.

Table 4: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | +2.5 |

| B | 90° | +5.0 |

Note: This table illustrates a simplified rotational scan. A full analysis would involve multiple dihedral angles.

These computational studies, from reaction mechanisms to spectroscopic predictions, provide a comprehensive theoretical understanding of this compound, guiding experimental work and enabling a deeper appreciation of its chemical nature.

Advanced Applications in Organic Synthesis and Functional Materials Science

Utilization as a Core Building Block for the Synthesis of Complex Heterocyclic Compounds

The α-bromoketone functionality is a classic and versatile precursor for the synthesis of a wide array of heterocyclic systems, particularly those containing nitrogen and sulfur. researchgate.net 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone serves as an ideal electrophilic building block for these transformations, enabling the direct incorporation of the benzofuran (B130515) moiety into more complex molecular frameworks. Benzofuran derivatives themselves are known to possess a wide spectrum of biological activities. nih.gov

One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-bromoketone undergoes a condensation and cyclization reaction with a thioamide-containing compound, such as thiourea (B124793), to yield a 2-aminothiazole (B372263) derivative. This reaction provides a direct route to 2-amino-4-(1-benzofuran-5-yl)thiazoles, which are scaffolds of significant interest in medicinal chemistry. sciencescholar.us Similarly, reaction with primary amines or amidines can lead to the formation of substituted imidazoles and other related azoles. tandfonline.com Research on analogous compounds, such as 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one, has demonstrated their successful use in creating benzofuran-thiazole hybrids for anticancer research. researchgate.net The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiophenol (B119425) to form benzothiazine derivatives further illustrates the synthetic potential of this class of compounds. mdpi.com

| Reaction Type | Reactant | Resulting Heterocycle | Significance |

| Hantzsch Thiazole Synthesis | Thiourea | 2-Amino-4-(1-benzofuran-5-yl)thiazole | Access to biologically relevant thiazole scaffolds. sciencescholar.usnih.gov |

| Imidazole Synthesis | Amidines (e.g., formamidine) | 4-(1-Benzofuran-5-yl)imidazole | Core structure in many pharmaceuticals. |

| Benzothiazine Synthesis | 2-Aminothiophenol | 3-(1-Benzofuran-5-yl)-4H-1,4-benzothiazine | Synthesis of fused heterocyclic systems. mdpi.com |

This interactive table outlines the potential applications of this compound in the synthesis of various key heterocyclic cores.

Integration into Polymer Architectures for Advanced Materials

The incorporation of specific functional groups into polymer backbones or as side chains is a critical strategy for designing advanced materials with tailored properties. Benzofuran derivatives have been utilized in polymer chemistry to create materials with desirable thermal and electronic characteristics. researchgate.net this compound possesses the necessary functionality to be integrated into polymer architectures through several distinct methodologies.

A primary route for its use is as an initiator in controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). wikipedia.orgresearchgate.net The carbon-bromine bond in the α-position to the ketone is a suitable initiating site for ATRP, allowing for the growth of polymer chains with controlled molecular weights and low dispersity. wikipedia.org Using this compound as an initiator would result in polymer chains with a 1-(1-benzofuran-5-yl)-1-oxoethan-2-yl group at one terminus, thereby introducing the benzofuran moiety as a specific end-group. This approach is valuable for creating well-defined block copolymers or for functionalizing surfaces. cmu.edu

Alternatively, the compound could be chemically modified and used as a monomer in polymerization reactions. For example, the benzofuran ring could be functionalized with a polymerizable group (e.g., a vinyl or styrenyl moiety) to allow its incorporation as a repeating unit in the main polymer chain. Furthermore, the reactive α-bromo group allows for its use in post-polymerization modification, where it can be grafted onto an existing polymer that contains nucleophilic sites. This versatility allows for the introduction of the benzofuran unit to impart specific properties, such as thermal stability or altered refractive index, to a base polymer. mdpi.com

| Polymerization Role | Methodology | Resulting Structure | Potential Application |

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Polymer with a terminal benzofuran ketone group. | Synthesis of well-defined block copolymers and functional surfaces. cmu.edu |

| Functional Monomer | Conventional or Controlled Polymerization | Polymer with benzofuran side chains. | Materials with enhanced thermal stability or specific optical properties. researchgate.netacs.org |

| Grafting Agent | Post-Polymerization Modification | Base polymer with grafted benzofuran ketone moieties. | Surface modification and functionalization of commodity polymers. |

This interactive table summarizes the potential roles of this compound in the synthesis of advanced polymer materials.

Precursors for the Development of Fluorescent Scaffolds in Organic Electronics

Benzofuran and its derivatives are recognized as important scaffolds in materials science due to their favorable electronic and photophysical properties, including high quantum yields and blue-light emission in certain cases. nih.gov These characteristics make them attractive candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and other components in organic electronics. nih.govacs.org

While this compound itself is not a highly fluorescent molecule, it serves as a critical precursor for building larger, more conjugated systems that exhibit strong luminescence. The true value of the compound lies in its ability to be converted into extended π-systems through reactions at the α-bromoketone site. For example, the synthesis of benzofuran-substituted thiazoles, as discussed in section 7.1, leads to the creation of a donor-acceptor type structure, which can enhance fluorescence properties and induce solvatochromism. nih.gov Further coupling reactions on either the benzofuran ring or the newly formed heterocycle can create even more complex and efficient fluorophores. Studies on related benzofuran derivatives have shown their utility in creating highly fluorescent materials for applications in bioimaging and OLEDs. rsc.orgresearchgate.net

| Parent Scaffold | Potential Derivative | Synthetic Transformation | Anticipated Property |

| Benzofuran Ketone | 4-(1-Benzofuran-5-yl)thiazole | Hantzsch Thiazole Synthesis | Enhanced π-conjugation, potential for fluorescence. |

| Benzofuran Ketone | 1-(1-Benzofuran-5-yl)-2-aryl-1-ethanone | Suzuki or Negishi Coupling | Extended conjugation, shifting emission wavelengths. nih.gov |

| Benzofuran Ketone | α,β-Unsaturated Ketone (Chalcone analog) | Aldol Condensation (after dehydrobromination) | Donor-acceptor structure, potential for nonlinear optical properties. researchgate.net |

This interactive table illustrates how this compound can be used to generate structures with enhanced photophysical properties.

Enabling Novel Synthetic Methodologies Leveraging the α-Bromoketone Functionality

The α-bromoketone unit is not only a handle for building heterocycles but also a trigger for unique and powerful chemical transformations that enable novel synthetic methodologies. These reactions often proceed through intermediates that are not readily accessible via other routes, allowing for the construction of complex molecular architectures.

A classic and powerful example is the Favorskii rearrangement. wikipedia.orgddugu.ac.in When treated with a base, such as an alkoxide, this compound can undergo this skeletal rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-position (the CH2 group of the furan (B31954) ring is not acidic). Attack by the base on the carbonyl group, followed by the collapse of the tetrahedral intermediate, leads to the cleavage of the cyclopropane (B1198618) ring to form a more stable carbanion. youtube.com This process results in a ring-contracted or rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). purechemistry.org Applying this to the subject compound would yield a (1-benzofuran-5-yl)acetic acid derivative, providing a non-obvious method for synthesizing this substituted acetic acid.

More modern methodologies also leverage the reactivity of α-bromoketones. For instance, they are competent electrophiles in various transition-metal-catalyzed cross-coupling reactions. Stereoconvergent Negishi cross-couplings of racemic α-bromoketones with organozinc reagents have been developed to produce α-aryl ketones with high enantioselectivity, a transformation that is difficult to achieve by other means. nih.gov This highlights how the α-bromoketone functionality in a molecule like this compound enables its participation in cutting-edge, stereoselective C-C bond-forming reactions.

| Methodology | Key Intermediate | Product Type | Synthetic Value |

| Favorskii Rearrangement | Cyclopropanone | (1-Benzofuran-5-yl)acetic acid ester | Skeletal rearrangement to form a valuable carboxylic acid derivative. wikipedia.orgddugu.ac.in |

| Negishi Cross-Coupling | Organonickel/Organozinc species | 1-(1-Benzofuran-5-yl)-2-aryl-1-ethanone | Stereoconvergent synthesis of α-aryl ketones. nih.gov |

| Dehydrobromination | Enone | 1-(1-Benzofuran-5-yl)ethenone | Formation of α,β-unsaturated ketones for further reactions (e.g., Michael addition). libretexts.org |

This interactive table details novel synthetic transformations enabled by the α-bromoketone functionality present in this compound.

Future Research Directions and Unexplored Reactivity of 1 1 Benzofuran 5 Yl 2 Bromo 1 Ethanone

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of α-bromo ketones often involves the use of hazardous reagents like elemental bromine and volatile organic solvents, posing environmental and safety concerns. nih.gov Future research should focus on developing greener and more sustainable synthetic pathways to 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone.

A promising green approach involves a two-step process starting with the environmentally benign synthesis of the precursor, 1-(1-Benzofuran-5-yl)ethanone, followed by a green bromination step. The precursor is typically synthesized via Friedel-Crafts acylation, which can be made more sustainable by using solid acid catalysts or ionic liquids.

The subsequent α-bromination of the ketone is a key step where significant green improvements can be made. Several eco-friendly bromination methods have been developed for aryl ketones that can be adapted for the synthesis of the title compound. researchgate.netnih.govgoogle.comorganic-chemistry.orggoogle.com These methods often utilize safer brominating agents and aqueous or solvent-free conditions.

For instance, the use of an aqueous H2O2-HBr system provides a simple and effective "on water" bromination of ketones. researchgate.net Another approach involves the in situ generation of the brominating agent from a bromide/bromate couple, which avoids the handling of hazardous molecular bromine. researchgate.net Furthermore, the use of N-bromosuccinimide (NBS) catalyzed by ammonium (B1175870) acetate (B1210297) presents a mild and efficient procedure for α-bromination. researchgate.net A comparison of potential green bromination methods is presented in Table 1.

| Brominating System | Key Advantages | Potential Applicability |

|---|---|---|

| Aqueous H2O2-HBr | Uses inexpensive reagents, avoids organic waste, "on water" synthesis. researchgate.net | High potential for a clean synthesis of this compound. |

| NaBr/NaBrO3 | Serves as an efficient and green brominating agent for direct oxybromination of olefins to α-bromo ketones. researchgate.net | Could be adapted for the direct synthesis from a corresponding styrenic precursor. |

| N-Bromosuccinimide (NBS) / Ammonium Acetate | Mild reaction conditions and high efficiency. researchgate.net | A suitable method for the selective α-bromination of the ketone precursor. |

| In situ generated Br2 from NaOCl/HBr | Avoids storage and transport of hazardous Br2, suitable for continuous flow processes. nih.gov | Offers a safer industrial-scale synthesis. |

Exploration of Novel Catalytic Transformations and Reaction Systems

The α-bromo-ketone functionality in this compound is a versatile handle for a variety of catalytic transformations, enabling the construction of more complex molecules. Future research should explore the application of modern catalytic methods to this substrate.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The title compound could serve as an electrophile in reactions such as Suzuki, Negishi, and Sonogashira couplings to introduce aryl, alkyl, and alkynyl groups at the α-position.

Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of C-C bonds. scispace.comresearchgate.netrsc.orgnih.gov This technology could be applied to the α-alkylation and α-arylation of this compound. In a typical photoredox cycle, the α-bromo ketone can be reduced by an excited photocatalyst to generate a carbon-centered radical, which can then engage in various coupling reactions. Dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., nickel or organocatalysis), could open up new avenues for the enantioselective functionalization of the α-position. rsc.orgnih.gov

A summary of potential novel catalytic transformations is provided in Table 2.

| Catalytic System | Transformation | Potential Products |

|---|---|---|

| Palladium/Nickel Catalysis | Suzuki, Negishi, Sonogashira Cross-Coupling | α-Aryl, α-alkyl, and α-alkynyl benzofuran (B130515) ketones. |

| Visible-Light Photoredox Catalysis | α-Alkylation/Arylation | Derivatives with new C-C bonds at the α-position formed under mild conditions. scispace.comresearchgate.net |

| Dual Photoredox/Nickel Catalysis | Reductive Cross-Coupling | Access to a wider range of coupling partners and reaction conditions. rsc.org |

| Dual Photoredox/Organocatalysis | Enantioselective α-Functionalization | Chiral benzofuran derivatives with high enantiomeric excess. scispace.comnih.gov |

Investigation of Unconventional Reaction Pathways and Derivatization Strategies

Beyond conventional nucleophilic substitutions and cross-coupling reactions, the reactivity of this compound can be extended to more unconventional transformations.

The radical intermediate generated from the title compound under photoredox or other radical initiation conditions can participate in intramolecular cyclization reactions. researchgate.net If a suitable radical acceptor is present elsewhere on the molecule (introduced through a precursor), this could provide a route to novel, complex heterocyclic systems fused to the benzofuran core.

Another important derivatization strategy is the conversion of the α-bromo ketone to the corresponding α,β-unsaturated ketone. libretexts.org This can be achieved through an elimination reaction, often promoted by a hindered base. libretexts.org The resulting enone is a valuable Michael acceptor, opening up a plethora of possibilities for further functionalization.

Furthermore, the reaction of the α-bromo ketone with various nucleophiles can lead to a wide range of derivatives. For example, reaction with thiourea (B124793) followed by hydrolysis can yield α-mercapto ketones, while reaction with amines can lead to α-amino ketones, which are important pharmacophores.

Rational Design and Synthesis of Advanced Functional Materials Based on the Benzofuran Skeleton

Benzofuran derivatives have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers. nih.govresearchgate.net The reactive nature of this compound makes it an excellent candidate for incorporation into advanced functional materials.

The α-bromo-ketone group can serve as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with a benzofuran moiety at one end of the polymer chain. These end-functionalized polymers could have interesting self-assembly properties and could be used in applications such as drug delivery and nanotechnology.

In the context of OLEDs, the benzofuran core can be a part of the emissive layer. The title compound could be a precursor for the synthesis of novel benzofuran-based dyes. For example, the bromine atom could be replaced by a fluorescent group through a cross-coupling reaction, or the ketone could be used as a handle to build a more complex conjugated system.

Post-polymerization modification is another strategy where the title compound could be valuable. nih.govresearchgate.netrsc.org A polymer with pendant groups that can react with the α-bromo ketone would allow for the grafting of the benzofuran moiety onto a pre-existing polymer backbone. This would be a versatile method for tuning the properties of the polymer.

Table 3 outlines potential applications in functional materials.

| Material Type | Synthetic Strategy | Potential Application |

|---|---|---|

| End-Functionalized Polymers | Use as an initiator for Atom Transfer Radical Polymerization (ATRP). | Nanomaterials, drug delivery systems. |

| Benzofuran-Based Dyes | Derivatization through cross-coupling or condensation reactions. | Emissive layer in Organic Light-Emitting Diodes (OLEDs). |

| Modified Conjugated Polymers | Grafting onto polymer backbones via post-polymerization modification. nih.govresearchgate.netrsc.org | Organic electronics, sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.